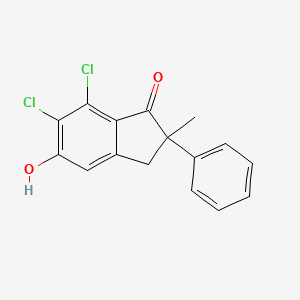![molecular formula C7H12N2O B8751084 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B8751084.png)
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is a chiral bicyclic compound with significant applications in organic synthesis and catalysis. The compound’s unique structure, featuring a diazabicycloheptane core, makes it a valuable building block in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one typically involves the epimerization and lactamization of functionalized aminoproline esters. For instance, (2S,4R)-4-aminoproline methyl esters can undergo epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups and chiral catalysts to ensure the desired stereochemistry.
化学反応の分析
Types of Reactions
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one involves its role as a chiral catalyst. The compound’s unique structure allows it to interact with substrates in a stereoselective manner, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
類似化合物との比較
Similar Compounds
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane: A closely related compound with similar structural features and applications.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another stereoisomer with distinct stereochemistry and potentially different reactivity.
2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates: Derivatives with additional functional groups, used in various applications including as antitumor agents.
Uniqueness
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is unique due to its specific stereochemistry and the presence of an acetyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and catalysis .
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3/t6-,7-/m0/s1 |
InChIキー |
MKYKYZQDRKWIAT-BQBZGAKWSA-N |
異性体SMILES |
CC(=O)N1C[C@@H]2C[C@H]1CN2 |
正規SMILES |
CC(=O)N1CC2CC1CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)
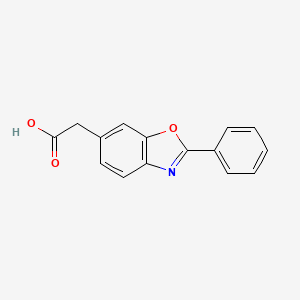

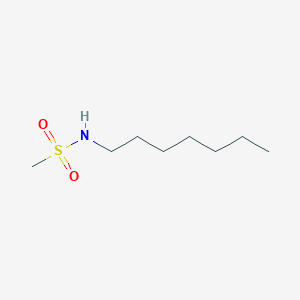
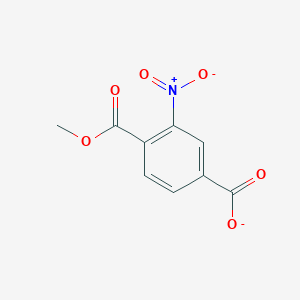
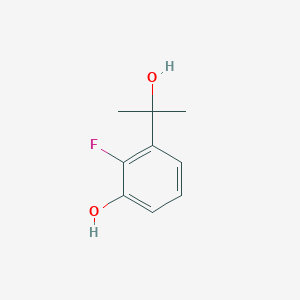

![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)

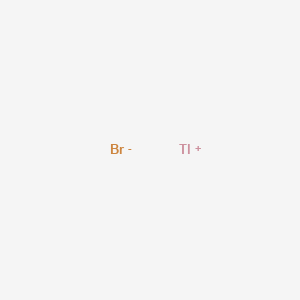
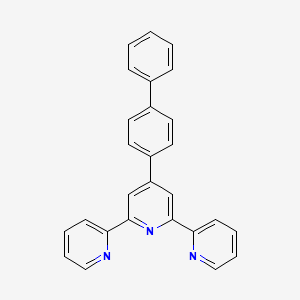
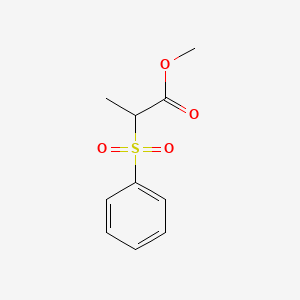
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)
